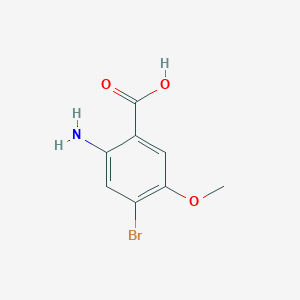

2-Amino-4-bromo-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-amino-4-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOBBCBXDHIZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Applications for the Research Professional

Introduction: Navigating the Isomeric Landscape of a Niche Building Block

In the realm of medicinal chemistry and novel material synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted aminobenzoic acids, in particular, serve as versatile foundational molecules for the construction of complex, biologically active compounds and functional materials. This guide focuses on a specific, yet intriguing, isomer: 2-Amino-4-bromo-5-methoxybenzoic acid .

This guide, therefore, adopts a practical, research-oriented approach. It will provide a detailed protocol for the synthesis of the title compound from its ester precursor, discuss its predicted properties in the context of its more well-documented isomers, and explore its potential applications as a valuable, albeit niche, synthetic intermediate. We will also provide comprehensive data on closely related, commercially available isomers to offer a broader understanding of this compound class.

Comparative Analysis of Key Isomers

To fully appreciate the unique characteristics of this compound, it is essential to compare it with its isomers, particularly the commercially available 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) .[3][4][5] The subtle shift in the positions of the bromine and methoxy groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

| Compound Name | Structure | CAS Number | Availability |

| This compound |  | Not Assigned | Via Synthesis |

| 2-Amino-5-bromo-4-methoxybenzoic acid |  | 169045-04-9 | Commercial |

| Methyl 2-amino-4-bromo-5-methoxybenzoate |  | 1256955-36-8 | Commercial |

Note: Placeholder images for structures would be replaced with actual chemical drawings.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, we can infer its properties from its ester precursor and related isomers.

| Property | Methyl 2-amino-4-bromo-5-methoxybenzoate | 2-Amino-5-bromo-4-methoxybenzoic acid | 2-Amino-4-methoxybenzoic acid |

| CAS Number | 1256955-36-8 | 169045-04-9 | 4294-95-5 |

| Molecular Formula | C₉H₁₀BrNO₃ | C₈H₈BrNO₃ | C₈H₉NO₃ |

| Molecular Weight | 260.08 g/mol | 246.06 g/mol | 167.16 g/mol |

| Purity | ≥97% | ≥96% | ≥98% |

| Appearance | Not Specified | Not Specified | Cream Powder |

| Melting Point | Not Specified | Not Specified | 171-178 °C |

| Storage | Room Temperature, Sealed in Dry | Ambient Storage | 0-8°C |

Data sourced from various suppliers and databases.[2][4][6][7]

Spectroscopic Characterization Insights

For the unambiguous identification of the synthesized this compound, a suite of spectroscopic methods would be essential. Based on the analysis of related compounds, we can predict the key features to look for:

-

¹H NMR: The spectrum of the closely related 2-amino-4-methoxybenzoic acid in DMSO-d6 shows a methoxy singlet at ~3.70 ppm and distinct aromatic protons.[8][9] For our target compound, we would expect to see two singlets in the aromatic region (due to the substitution pattern), a singlet for the methoxy protons, a broad singlet for the amine protons, and a very broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum will be critical for confirming the substitution pattern, with distinct signals for the carboxyl carbon, the carbons attached to the bromine, methoxy, and amino groups, and the remaining aromatic carbons.

-

IR Spectroscopy: Key stretches to identify would be the broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns consistent with the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Synthesis and Experimental Protocols

The most direct pathway to obtaining this compound is through the hydrolysis of its commercially available methyl ester.

Primary Synthetic Route: Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental and reliable reaction in organic synthesis, which can be catalyzed by either acid or base.[10][11][12] Base-catalyzed hydrolysis (saponification) is often preferred as it is typically irreversible and drives the reaction to completion.

Caption: Workflow for the synthesis of the target acid via ester hydrolysis.

Detailed Step-by-Step Protocol (Base-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-amino-4-bromo-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).

-

Saponification: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq) to the solution. The use of an excess of base ensures the complete conversion of the ester.

-

Heating: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up (Quenching and Extraction):

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

-

Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Choices:

-

Mixed Solvent System: Methanol is used to dissolve the organic ester, while water is necessary for the hydroxide ions to effect the hydrolysis.

-

Reflux: Heating the reaction increases the rate of the hydrolysis reaction, which can be slow at room temperature.

-

Acidification: The product of the saponification is the sodium or potassium salt of the carboxylic acid, which is water-soluble. Acidification is required to protonate the carboxylate anion, forming the neutral carboxylic acid which is typically less soluble in water and precipitates.

Plausible De Novo Synthesis Pathway

For researchers who wish to synthesize the compound from more fundamental starting materials, a multi-step pathway can be devised based on established organic chemistry principles for aromatic substitution.

Caption: A potential multi-step synthesis route for this compound.

This pathway leverages the directing effects of the substituents on the aromatic ring. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methoxy group is activating and ortho-, para-directing. The synthesis of related substituted aminobenzoic acids often involves the bromination of an appropriate precursor, followed by the reduction of a nitro group to an amine.[13]

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are present in molecules of significant interest in pharmaceuticals and materials science.

-

Scaffold for Medicinal Chemistry: As a substituted anthranilic acid derivative, this compound is a valuable scaffold. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[14] The presence of amino and carboxylic acid groups allows for the facile formation of amides and esters, enabling the creation of large libraries of compounds for screening. The bromo- and methoxy- substituents provide handles to modulate lipophilicity, electronic properties, and metabolic stability.

-

Intermediate for Complex Synthesis: Halogenated aromatic compounds are crucial intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on this molecule can serve as a synthetic handle for such transformations.

-

Materials Science: The core structure can be incorporated into polymers or dyes. The amino and carboxylic acid groups can be used for polymerization, while the overall aromatic structure can contribute to desirable electronic or optical properties.[7]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the assumption that it possesses hazards similar to its closely related isomers.

General Hazard Statements for Related Compounds: [4][15]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools to weigh and transfer the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion and Future Outlook

This compound represents a novel chemical entity that is not yet commercially established. Its true potential lies in the hands of researchers who can utilize it as a building block for new discoveries. The straightforward synthetic access from its methyl ester precursor makes it an attainable target for synthetic chemists. This guide provides the foundational knowledge—from synthesis to handling—to empower researchers in their exploration of this unique molecule. Future research could involve the synthesis of a series of derivatives and their evaluation for various biological activities, contributing to the ever-expanding library of functional small molecules.

References

-

J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. [Link]

-

PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

University of California, Irvine. Synthesis from Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Synthesis of p-aminobenzoic acid diamides.... [Link]

-

Chem-Impex. 2-Amino-4-methoxy-benzoic acid. [Link]

- Google Patents.

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

- 1. 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester | 1256955-36-8 [chemicalbook.com]

- 2. Methyl 2-Amino-4-Bromo-5-Methoxybenzoate - CAS:1256955-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 [sigmaaldrich.com]

- 5. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromo-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2-Amino-4-bromo-5-methoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a predictive framework by conducting a comparative analysis of structurally related analogs. By examining the known properties of similar benzoic acid derivatives, we can infer the expected characteristics of the title compound, providing a valuable resource for researchers in drug development and chemical synthesis. This guide also outlines the essential experimental protocols required for the empirical determination of these properties, ensuring a self-validating system for future research.

Introduction and Molecular Structure

This compound is a polysubstituted benzoic acid derivative. Its molecular structure, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior and physical properties. The strategic placement of these functional groups makes it a potential building block for the synthesis of novel pharmaceutical agents and functional materials. Understanding its physicochemical profile is paramount for its effective utilization.

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol [1][2]

Chemical Structure:

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-methoxybenzoic Acid

Introduction: The Significance of Substituted Anthranilic Acids

2-Amino-4-bromo-5-methoxybenzoic acid is a highly substituted anthranilic acid derivative. Anthranilic acid and its analogues are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the target molecule, featuring an amine, a bromine atom, a methoxy group, and a carboxylic acid on the benzene ring, offers a unique combination of electronic and steric properties. This makes it a valuable intermediate for the development of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of the most logical and efficient synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Synthesis Design: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence involving nitration, regioselective bromination, and reduction. The order of these transformations is critical to ensure the desired regiochemistry of the final product. The chosen pathway is designed to maximize yield and purity by leveraging the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

The proposed synthetic route commences with the nitration of a suitable methoxybenzoic acid precursor, followed by the crucial bromination step, and concludes with the reduction of the nitro group to the corresponding amine. This sequence is preferable to brominating after the formation of the amino group, as the strongly activating and ortho-, para-directing nature of the amine could lead to over-bromination and the formation of undesired isomers.

Visualizing the Synthesis Pathway

Caption: A three-step synthetic pathway to this compound.

Part 1: Nitration of 3-Methoxybenzoic Acid

The synthesis begins with the electrophilic nitration of 3-methoxybenzoic acid. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The combined influence of these two groups directs the incoming nitro group primarily to the C2 and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group, nitration at the C2 position is favored, yielding 5-methoxy-2-nitrobenzoic acid as the major product.[1][2]

Experimental Protocol: Synthesis of 5-Methoxy-2-nitrobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxybenzoic acid (1 equivalent) to concentrated sulfuric acid (4-5 equivalents) and cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-methoxy-2-nitrobenzoic acid as a solid.

| Parameter | Value |

| Starting Material | 3-Methoxybenzoic Acid |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Product | 5-Methoxy-2-nitrobenzoic Acid |

Part 2: Regioselective Bromination

This step is the most critical for achieving the desired substitution pattern. The bromination of 5-methoxy-2-nitrobenzoic acid is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is an ortho-, para-director, while the nitro (-NO₂) and carboxylic acid (-COOH) groups are meta-directors.

Analysis of Directing Effects

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-4-bromo-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational possibilities of 2-Amino-4-bromo-5-methoxybenzoic acid. In the absence of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from analogous structures, computational chemistry principles, and spectroscopic data interpretation to offer a robust predictive model of its behavior. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, providing insights into the steric and electronic properties that govern its molecular interactions and potential as a synthetic building block.

Introduction: The Rationale for Investigation

This compound belongs to the class of substituted anthranilic acids, a scaffold of significant interest in pharmaceutical development. The unique arrangement of a carboxylic acid, an amino group, a bromine atom, and a methoxy group on the benzene ring imparts a distinct electronic and steric profile. Halogenated aromatic compounds are pivotal in medicinal chemistry, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, and the carboxylic acid to a degree) groups creates a complex electronic environment that can be exploited for designing novel therapeutic agents, particularly in oncology and anti-inflammatory research.[2] Understanding the three-dimensional structure and preferred conformation of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science.

Molecular Structure and Predicted Geometry

The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name is this compound, and its chemical formula is C₈H₈BrNO₃.[3]

Key Structural Features

The core of the molecule is a planar benzene ring. The substituents, however, introduce the potential for steric hindrance and electronic interactions that can influence the overall conformation. The primary determinants of its three-dimensional shape are the rotational degrees of freedom associated with the carboxylic acid and methoxy groups.

A logical workflow for analyzing the molecular structure is as follows:

Caption: Recommended Experimental Workflow.

Synthesis

A plausible synthetic route involves the bromination of 2-amino-5-methoxybenzoic acid. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regioselectivity at the 4-position. Alternative routes could start from m-anisic acid, as demonstrated in the synthesis of related compounds. [4]

Single Crystal X-ray Diffraction

This is the gold standard for determining the solid-state structure.

-

Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/water, acetone).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected data to obtain precise bond lengths, angles, and information about intermolecular interactions.

Computational Chemistry

-

Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each conformer using DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to predict the vibrational spectra.

-

NMR and Other Properties: Calculate NMR chemical shifts and other electronic properties to compare with experimental data.

Conclusion and Future Directions

This compound is a molecule with significant potential in the development of new pharmaceuticals and functional materials. While direct experimental structural data is currently lacking, this guide provides a robust, predictive framework for its molecular structure and conformation based on established chemical principles and data from analogous compounds. The interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects dictates its preferred three-dimensional arrangement.

Future research should prioritize the synthesis and definitive structural characterization of this compound using single-crystal X-ray diffraction and comprehensive spectroscopic analysis. Such experimental data would be invaluable for validating and refining the computational models presented here. A thorough understanding of its structure-property relationships will undoubtedly unlock its full potential as a versatile building block in scientific innovation.

References

- BenchChem. (2025).

- J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.

- Cambridge Crystallographic Data Centre (CCDC). Chemical structure searching.

- Organic Spectroscopy International. (2018). 2-amino-4-bromo-5-fluorobenzoic acid.

- GSRS. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID.

- Cambridge Crystallographic Data Centre (CCDC).

- Beilstein Journals.

- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

-

RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[3][5]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.

- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.

- ChemicalBook. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.

- Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.

- Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid.

- PubChem. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010.

- BLD Pharm. 1623120-79-5|this compound.

- Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2.

- PMC - PubMed Central.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- CCDC.

- ChemScene. 4294-95-5 | 2-Amino-4-methoxybenzoic acid.

- PubChem. 2-Amino-3-bromo-4-cyano-6-methoxybenzoic acid | C9H7BrN2O3 | CID 177777005.

- Sigma-Aldrich. 2-Amino-4-bromobenzoic acid 97 20776-50-5.

- PMC - PubMed Central. X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

Spectroscopic Characterization of 2-Amino-4-bromo-5-methoxybenzoic Acid: A Technical Guide

Introduction

2-Amino-4-bromo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core, makes it a molecule of interest for researchers in medicinal chemistry and materials science. The specific arrangement of these functional groups is expected to impart unique chemical and biological properties, necessitating a thorough structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Figure 1: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-3 | 6.8 - 7.0 | Singlet | 1H | Located between the electron-donating amino and methoxy groups (ortho and meta respectively), and shielded. |

| H-6 | 7.8 - 8.0 | Singlet | 1H | Positioned ortho to the electron-withdrawing carboxylic acid group and meta to the bromine, leading to deshielding. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | The chemical shift is variable and depends on solvent and concentration; the protons are exchangeable. |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad and can be concentration-dependent. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -COOH protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 | 110 - 115 | Attached to the electron-withdrawing COOH group, but shielded by the ortho amino group. |

| C-2 | 145 - 150 | Attached to the strongly electron-donating amino group. |

| C-3 | 115 - 120 | Influenced by the ortho amino and para bromo substituents. |

| C-4 | 100 - 105 | Attached to the bromine atom, which has a moderate shielding effect. |

| C-5 | 155 - 160 | Attached to the electron-donating methoxy group. |

| C-6 | 125 - 130 | Influenced by the ortho carboxylic acid and para methoxy groups. |

| -COOH | 165 - 170 | Typical chemical shift for a carboxylic acid carbonyl carbon.[1] |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Intensity |

| -NH₂ (Amino) | 3300 - 3500 | N-H stretch (asymmetric and symmetric)[2] | Medium |

| -COOH (Carboxylic Acid) | 2500 - 3300 | O-H stretch[3] | Broad, Strong |

| Aromatic C-H | 3000 - 3100 | C-H stretch | Medium |

| C=O (Carbonyl) | 1680 - 1710 | C=O stretch[3] | Strong |

| C=C (Aromatic) | 1550 - 1650 | C=C stretch | Medium |

| C-N (Aromatic Amine) | 1250 - 1350 | C-N stretch[2] | Strong |

| C-O (Aromatic Ether) | 1200 - 1275 | C-O stretch (asymmetric) | Strong |

| C-Br (Aryl Halide) | 500 - 600 | C-Br stretch | Medium to Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the sample in the IR beam and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 245 and 247 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 246.06 g/mol .[4]

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z 228/230 corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A significant peak at m/z 200/202 resulting from the cleavage of the carboxylic acid group, forming a stable acylium ion.[5]

-

Loss of -OCH₃ (M-31): A peak at m/z 214/216 due to the loss of a methoxy radical.

-

Loss of Br (M-79/81): A peak at m/z 166 corresponding to the loss of the bromine atom.

-

Figure 3: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization:

-

Electron Ionization (EI): This hard ionization technique will likely lead to extensive fragmentation, providing detailed structural information.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable framework for researchers engaged in the synthesis and characterization of this and related compounds. The interpretation of the actual experimental data in light of these predictions will be crucial for the unambiguous structural confirmation of this compound.

References

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]

-

J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary data for. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 2-amino-4-bromo-5-fluorobenzoic acid. Available from: [Link]

-

University of Manitoba. Mass Spectrometry: Fragmentation. Available from: [Link]

-

GSRS. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Amino-4-bromo-5-methoxybenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromo-5-methoxybenzoic acid, a substituted anthranilic acid derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry. While direct and extensive biological data for this specific compound remains nascent, its structural analogues have demonstrated a compelling range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide synthesizes the current understanding of related compounds to project the potential biological activities of this compound. We will delve into the mechanistic rationale for these potential activities, provide detailed experimental protocols for their investigation, and offer a forward-looking perspective on its application in drug discovery. This document serves as a foundational resource for researchers aiming to explore and validate the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigation

The anthranilic acid scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of amino and carboxylic acid groups provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates several key functional groups that suggest a high potential for biological activity:

-

The Anthranilic Acid Core: Known for a wide spectrum of biological activities.[1]

-

Bromine Substitution: The presence of a halogen, such as bromine, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving membrane permeability.

-

Methoxy Group: This group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby modulating target interaction and metabolic stability.

Derivatives of structurally similar compounds have shown promise in several key therapeutic areas, providing a logical starting point for the investigation of this compound. These include anti-inflammatory, anticancer, and neurological applications.[1][2][3][4][5]

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | [6] |

| Molecular Weight | 246.06 g/mol | [6] |

| CAS Number | 1623120-79-5 | [7][8] |

Synthesis: The synthesis of this compound is not extensively detailed in publicly available literature, however, analogous compounds are typically synthesized through electrophilic aromatic substitution reactions. A plausible synthetic route would involve the bromination of a suitably protected 2-amino-5-methoxybenzoic acid precursor. The precise conditions, including the choice of brominating agent and solvent, would require optimization to ensure regioselectivity and high yield.

Projected Biological Activities and Mechanistic Insights

Based on the activities of structurally related molecules, we can hypothesize several promising avenues for the biological investigation of this compound.

Anti-Inflammatory Potential

Hypothesis: this compound may exhibit anti-inflammatory properties through the inhibition of key signaling pathways such as NF-κB and MAPK.

Rationale: A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by blocking these pathways.[2][3] This compound significantly reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The shared brominated methoxyphenyl scaffold suggests that this compound could operate through a similar mechanism.

Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Hypothesis: this compound may possess cytotoxic activity against various cancer cell lines.

Rationale: Derivatives of the closely related 2-amino-4-bromo-5-hydroxybenzoic acid have shown promising results in inducing apoptosis in cancer cells.[9] Furthermore, a derivative of 2-bromo-5-methoxybenzoic acid, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has demonstrated selective cytotoxic and genotoxic activities against human lung carcinoma cells.[10] The presence of the bromo and methoxy groups on the aromatic ring can contribute to interactions with biological targets implicated in cancer cell proliferation and survival. The potential mechanisms of action could include the inhibition of key kinases, induction of apoptosis, or cell cycle arrest.

Neurological Activity

Hypothesis: this compound could modulate the activity of neurotransmitter receptors, such as serotonin receptors.

Rationale: Esters of 4-amino-5-chloro-2-methoxybenzoic acid, which shares a similar substitution pattern, have been identified as potent agonists and antagonists for 5-HT4 receptors.[5] Additionally, a bromo-dimethoxy-phenylethylamine derivative has been developed as a selective 5-HT2A agonist.[4] These findings suggest that the aminobenzoic acid scaffold with halogen and methoxy substitutions is well-suited for interaction with serotonin receptors. Investigation into the binding affinity and functional activity of this compound at various serotonin receptor subtypes is therefore warranted.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a starting point for the investigation of this compound.

In Vitro Anti-Inflammatory Assays

Workflow for Assessing Anti-Inflammatory Activity:

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Cell Viability Assay: Assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylated forms of IκBα and ERK.

In Vitro Cytotoxicity Screening

Step-by-Step Protocol:

-

Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to attach for 24 hours.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Cytotoxicity Assessment: Determine the cell viability using a suitable assay, such as the sulforhodamine B (SRB) or MTT assay.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to quantify the cytotoxic potency of the compound.

-

Selectivity Index: To assess for selective cytotoxicity, perform the same assay on a non-cancerous cell line (e.g., peripheral blood mononuclear cells) and calculate the selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells).[11]

Receptor Binding and Functional Assays

Step-by-Step Protocol:

-

Receptor Binding Assays:

-

Utilize commercially available radioligand binding assays for various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT4).

-

Incubate cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Functional Assays:

-

For G-protein coupled receptors, perform functional assays such as calcium mobilization or cAMP accumulation assays in cells expressing the target receptor.

-

Evaluate the ability of this compound to either stimulate (agonist activity) or inhibit (antagonist activity) the receptor's response to its natural ligand.

-

Future Directions and Conclusion

The preliminary analysis presented in this guide strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a clear path for the initial characterization of its biological activities.

Future research should focus on:

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry campaign to synthesize and evaluate analogues will be crucial for improving potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Compounds with potent in vitro activity should be advanced to in vivo models of inflammation, cancer, or neurological disorders to assess their therapeutic efficacy.

-

Target Identification and Mechanism of Action Studies: For compounds with significant anticancer activity, further studies to elucidate the precise molecular target and mechanism of action will be necessary.

References

- Benchchem. (n.d.). 2-Amino-4-bromo-5-hydroxybenzoic acid.

-

MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

ResearchGate. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

NCBI. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

-

PMC - NIH. (2013). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]

-

PubMed. (2022). Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Retrieved from [Link]

-

gsrs. (n.d.). 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1623120-79-5|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-4-bromo-5-methoxybenzoic acid

Preamble: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the exploration of novel small molecules holds the promise of uncovering new therapeutic modalities. 2-Amino-4-bromo-5-methoxybenzoic acid presents itself as one such intriguing scaffold. A substituted anthranilic acid derivative, its unique combination of an amino group, a carboxylic acid, a bromine atom, and a methoxy group suggests a rich potential for biological activity. However, a review of the current scientific literature reveals a scarcity of direct research into its specific mechanism of action.

This guide, therefore, is constructed not as a retrospective summary of established facts, but as a forward-looking strategic roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, experimentally-grounded framework for elucidating the biological function of this compound. We will proceed by formulating a plausible, data-driven hypothesis based on the known activities of structurally analogous compounds. This will be followed by a detailed exposition of the experimental workflows required to systematically test this hypothesis, validate potential molecular targets, and ultimately, to build a robust model of the compound's mechanism of action.

Deconstructing the Scaffold: A Rationale for Plausible Biological Activity

The molecular architecture of this compound provides several clues to its potential biological roles. The 2-aminobenzoic acid (anthranilic acid) core is a well-established pharmacophore found in a variety of bioactive molecules.[1] The strategic placement of the bromo and methoxy substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its interaction with biological targets.

Derivatives of structurally similar compounds have demonstrated a range of biological activities:

-

Anti-inflammatory Effects: A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages.[2][3]

-

Kinase Inhibition: Derivatives of 2-amino-4-bromobenzoic acid have been investigated for their potential to inhibit protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer, such as the PI3K/AKT or MAPK/ERK pathways.[1]

-

Antimicrobial and Anticancer Potential: Various aminobenzoic acid derivatives have been explored for their antimicrobial and antitumor activities.[4] The quinoline ring system, which can be synthesized from anthranilic acid derivatives, is a key structural motif in many anticancer agents that target the epidermal growth factor receptor (EGFR).[5]

Based on this evidence from analogous structures, a primary hypothesis can be formulated:

Hypothesis: this compound likely functions as a modulator of key cellular signaling pathways involved in inflammation and/or cell proliferation, potentially through the direct inhibition of protein kinases or other regulatory enzymes.

The remainder of this guide will detail a systematic approach to testing this hypothesis.

The Investigative Workflow: A Multi-pronged Approach

The elucidation of a compound's mechanism of action requires a multi-faceted experimental strategy, progressing from broad phenotypic screening to specific target identification and validation. The proposed workflow is designed to be iterative, with the results of each stage informing the design of subsequent experiments.

Caption: A multi-phase workflow for investigating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Screening for Biological Activity

The objective of this phase is to rapidly assess the plausibility of our hypothesis by screening the compound against broad panels of relevant biological targets.

3.1. In Silico Molecular Docking

-

Rationale: Computational docking studies can provide initial insights into the potential binding modes and affinities of this compound with a library of known protein targets, such as the ATP-binding pockets of various kinases or the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This can help prioritize subsequent wet-lab experiments.

-

Protocol:

-

Obtain or generate a high-quality 3D structure of this compound.

-

Compile a library of crystal structures of potential protein targets (e.g., from the Protein Data Bank).

-

Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding free energy of the compound with each target.

-

Analyze the results to identify targets with favorable predicted binding energies and plausible binding interactions.

-

3.2. In Vitro Biochemical Assays

-

Rationale: These assays will directly measure the ability of the compound to inhibit the activity of purified enzymes, providing the first direct evidence of a molecular interaction.

-

Protocol: Kinase Inhibition Panel

-

Select a commercial kinase screening panel that covers a diverse range of the human kinome.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform the kinase activity assays at a primary screening concentration (e.g., 10 µM) according to the vendor's protocol.

-

For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC₅₀ value.

-

-

Protocol: COX/LOX Inhibition Assays

-

Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX/15-LOX.

-

Incubate the respective enzymes with their substrates in the presence of varying concentrations of the test compound.

-

Measure the product formation according to the kit instructions.

-

Calculate the percent inhibition and determine the IC₅₀ values.

-

Phase 2: Cellular Assays to Determine Phenotypic Effects

This phase aims to understand the effect of the compound on whole cells, linking molecular activity to a cellular phenotype.

3.3. Cytotoxicity Screening

-

Rationale: To determine if the compound has anti-proliferative or cytotoxic effects, which would be relevant if it targets pathways involved in cell growth and survival.

-

Protocol:

-

Select a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

3.4. Anti-inflammatory Activity Assays

-

Rationale: To test the hypothesis that the compound has anti-inflammatory properties.

-

Protocol:

-

Culture RAW 264.7 murine macrophages.

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE₂) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Phase 3: Delineating the Signaling Pathway

If the compound shows significant activity in the cellular assays, the next step is to identify the underlying signaling pathways that are being modulated.

3.5. Western Blot Analysis

-

Rationale: To directly observe changes in the activation state of key signaling proteins within the hypothesized pathways.

-

Protocol:

-

Treat the relevant cell line (e.g., a sensitive cancer cell line or LPS-stimulated macrophages) with the compound at its active concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (active) forms (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-IκBα).

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

Caption: A potential mechanism involving the MAPK/ERK signaling pathway.

Caption: A potential mechanism involving the NF-κB inflammatory pathway.

Target Identification and Validation

The culmination of this investigative process is the definitive identification and validation of the direct molecular target(s) of this compound.

-

Affinity Chromatography: This technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins can then be identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein when it binds to a ligand. It can be used to confirm direct target engagement in a cellular context.

-

Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out a suspected target protein should confer resistance to the effects of the compound, thereby validating it as the relevant target.

Summary and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, its chemical structure, in the context of related bioactive molecules, provides a strong rationale for investigating its potential as a modulator of inflammatory and cell signaling pathways. The multi-phased experimental workflow detailed in this guide provides a rigorous and systematic path forward for any research team seeking to elucidate the biological function of this compound.

The successful completion of this workflow will not only define the mechanism of action of this compound but will also provide the critical data necessary to support its further development as a potential therapeutic agent. The insights gained will pave the way for lead optimization, preclinical in vivo studies, and ultimately, the translation of this promising chemical scaffold into a novel therapeutic.

References

- BenchChem. (n.d.). 2-Amino-4-bromo-5-hydroxybenzoic acid.

- BenchChem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.

-

MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-methoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a diverse array of therapeutic agents. This guide provides a detailed technical overview of the synthesis, characterization, and derivatization of a particularly valuable, yet less documented, member of this class: 2-Amino-4-bromo-5-methoxybenzoic acid. We will explore logical and field-proven synthetic pathways, delve into the nuances of its characterization by modern spectroscopic techniques, and provide actionable protocols for the synthesis of its ester and amide derivatives, which are of significant interest in drug discovery programs. This document is intended to be a practical resource for researchers, offering both theoretical grounding and detailed experimental methodologies.

Introduction: The Significance of the 2-Aminobenzoic Acid Scaffold

The 2-aminobenzoic acid (anthranilic acid) framework is a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of the amino and carboxylic acid groups on the aromatic ring provides a versatile platform for a multitude of chemical transformations.[1] The introduction of additional substituents, such as a bromine atom and a methoxy group, as in the case of this compound, allows for fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The bromine atom, in particular, serves as a valuable synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Derivatives of this scaffold have shown promise in oncology, with applications as kinase inhibitors that interfere with cell signaling pathways.[1][2]

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of the target compound, starting from commercially available precursors. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Synthetic Route 1: Bromination followed by Nitration and Reduction

This route commences with the bromination of 3-methoxybenzoic acid (m-anisic acid), followed by a regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Workflow for Synthetic Route 1

Caption: Synthetic pathway starting from 3-methoxybenzoic acid.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

The initial step involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The position ortho to the methoxy group and meta to the carboxylic acid is highly activated, leading to regioselective bromination.

Experimental Protocol:

-

To a solution of 3-methoxybenzoic acid (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise with stirring.[3]

-

Heat the reaction mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to precipitate the product.[3]

-

Collect the solid by filtration, wash with water, and dry to yield 2-bromo-5-methoxybenzoic acid.[3]

Causality: The use of acetic acid as a solvent provides a polar medium that can facilitate the polarization of bromine, enhancing its electrophilicity. Heating to reflux ensures the reaction proceeds at a reasonable rate.

Step 2: Synthesis of 4-Bromo-5-methoxy-2-nitrobenzoic Acid

The subsequent step is the nitration of 2-bromo-5-methoxybenzoic acid. The strong activating effect of the methoxy group and the directing effect of the amino group (to be formed in the next step) favor nitration at the C2 position.

Experimental Protocol (adapted from similar nitration reactions):

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 2-bromo-5-methoxybenzoic acid (1 equivalent) to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-bromo-5-methoxy-2-nitrobenzoic acid.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur on the somewhat deactivated ring.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation, with the choice often depending on scale and the presence of other functional groups.

Experimental Protocol (using Iron in acidic medium):

-

To a mixture of 4-bromo-5-methoxy-2-nitrobenzoic acid (1 equivalent) in ethanol and water, add iron powder (excess) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Alternative Reduction Protocol (Catalytic Hydrogenation):

-

Dissolve 4-bromo-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.[4]

-

After the reaction is complete, filter the mixture to remove the catalyst.[4]

-

Evaporate the solvent to obtain the product.[4]

Causality: The reduction of a nitro group to an amine is a classic transformation in organic synthesis. The iron/HCl method is robust and cost-effective for larger scales. Catalytic hydrogenation is often cleaner and proceeds under milder conditions, but the catalyst can be more expensive.

Synthetic Route 2: Nitration followed by Reduction and Bromination

An alternative route involves the initial nitration of a suitable precursor, followed by reduction and then bromination.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic-H | ~7.5-7.8 | Singlet | - | This proton is deshielded by the adjacent carboxylic acid group. |

| Aromatic-H | ~6.3-6.6 | Singlet | - | This proton is shielded by the adjacent amino group. |

| -OCH₃ | ~3.8-4.0 | Singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| -NH₂ | Broad singlet | - | - | The chemical shift can vary depending on the solvent and concentration. |

| -COOH | Broad singlet | - | - | The chemical shift is typically downfield and can also vary. |

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168-172 | Typical for a carboxylic acid carbonyl carbon. |

| C-NH₂ | ~145-150 | Aromatic carbon attached to an amino group. |

| C-OCH₃ | ~150-155 | Aromatic carbon attached to a methoxy group. |

| C-Br | ~100-105 | Aromatic carbon attached to a bromine atom. |

| Aromatic C-H | ~110-125 | Aromatic carbons attached to hydrogen. |

| -OCH₃ | ~55-60 | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H (Amine) | 3500-3300 | Two sharp bands (symmetric and asymmetric stretching) |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp |

| C=C (Aromatic) | 1600-1450 | Medium to strong |

| C-O (Methoxy) | 1250-1200 | Strong |

| C-N (Aromatic Amine) | 1335-1250 | Strong |

| C-Br | 600-500 | Medium to weak |

Rationale: The broad O-H stretch of the carboxylic acid is due to hydrogen bonding.[5][6] The two N-H bands are characteristic of a primary amine.[7] The C=O stretch is a prominent feature of carboxylic acids.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[8]

-

Expected [M]⁺: m/z corresponding to C₇H₆⁷⁹BrNO₃

-

Expected [M+2]⁺: m/z corresponding to C₇H₆⁸¹BrNO₃

Synthesis of this compound Derivatives

The trifunctional nature of the title compound makes it an excellent starting material for the synthesis of a variety of derivatives. The amino and carboxylic acid groups are the most common sites for derivatization.

Derivatization Pathways

Caption: Common derivatization reactions of the core molecule.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved through several methods, with the Fischer esterification being a classic and cost-effective approach.

Experimental Protocol (Fischer Esterification):

-

Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can be further purified by chromatography or recrystallization.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol drives the equilibrium towards the formation of the ester.

Amide Derivatives

The formation of an amide bond between the carboxylic acid and an amine is a cornerstone of medicinal chemistry. While direct thermal condensation is possible, it often requires harsh conditions. The use of coupling agents is generally preferred for higher yields and milder reaction conditions.

Experimental Protocol (Amide Coupling using a Coupling Agent):

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

-

Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and washing the filtrate with dilute acid, base, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Causality: Coupling agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. This guide has outlined robust and logical synthetic routes to this key intermediate and provided a framework for its comprehensive characterization using modern spectroscopic techniques. Furthermore, detailed protocols for the synthesis of its ester and amide derivatives have been presented, offering researchers a solid foundation for their own synthetic endeavors in the field of drug discovery and development. The principles and methodologies described herein are intended to empower scientists to confidently synthesize and characterize this and related molecules, paving the way for the discovery of new therapeutic agents.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

-

BYJU'S. (n.d.). Esterification. [Link]

-

Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

ChemHelp ASAP. (2019, October 7). Aromatic Nitration & Aniline Synthesis [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]

-

Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13457-13476. [Link]

-

Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. [Link]

-

Khan Academy. (n.d.). Bromination of benzene [Video]. [Link]

-

ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Efficient synthesis of anilines. [Link]

-

Bak, A., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-